molecular formula C19H20N4O B278843 N-(3,5-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(3,5-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278843
M. Wt: 320.4 g/mol
InChI Key: QMYKJCNFTPXQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole-based compound that has shown promising results in several studies, making it an exciting area of research.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways involved in cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in inflammation and cell growth. Additionally, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its potential as a treatment for cancer and inflammatory diseases. Additionally, it has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of research is to further elucidate its mechanism of action and optimize its use in cancer treatment and inflammatory diseases. Additionally, researchers could investigate its potential as a treatment for other diseases, such as neurodegenerative diseases and infectious diseases. Finally, researchers could explore the potential of this compound as a lead compound for the development of new drugs with similar properties.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is typically achieved through a multi-step process involving the reaction of several reagents. The most common method involves the reaction of 3,5-dimethylbenzaldehyde with ethyl acetoacetate to form 3,5-dimethyl-1-(ethoxycarbonyl)-2,4-dihydroxybenzene. This compound is then reacted with hydrazine hydrate and 2-pyridinecarboxaldehyde to form the final product.

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has shown potential in several scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H20N4O/c1-4-17-16(12-21-23(17)18-7-5-6-8-20-18)19(24)22-15-10-13(2)9-14(3)11-15/h5-12H,4H2,1-3H3,(H,22,24)

InChI Key

QMYKJCNFTPXQAU-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)C)C

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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